molecular formula C11H14BrNO4S B2497974 2-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide CAS No. 1919521-26-8

2-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide

Cat. No. B2497974
CAS RN: 1919521-26-8
M. Wt: 336.2
InChI Key: DBZGRQWTNSGRQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including 2-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide, involves various chemical strategies. For instance, the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been described, showcasing the versatility of benzenesulfonamides in chemical synthesis (Pişkin, Canpolat, & Öztürk, 2020). These methodologies often employ condensation reactions, utilizing bromo compounds and sulfonamide groups to create complex structures with high specificity and desired properties.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by spectroscopic and crystallographic techniques. For example, the crystal structure and spectroscopic properties of N-(4-phenylthiazol-2-yl)benzenesulfonamides were elucidated, providing insights into the intricate molecular arrangement and bonding patterns within these compounds (Röver et al., 1997). These analyses are crucial for understanding the chemical behavior and reactivity of benzenesulfonamide derivatives.

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, demonstrating a wide range of chemical properties. For instance, gold(I)-catalyzed reactions have been used to synthesize N-(furan-3-ylmethylene)benzenesulfonamides, showcasing the reactivity of these compounds in complex chemical transformations (Wang et al., 2014). These reactions highlight the potential of benzenesulfonamides in organic synthesis and their versatile chemical properties.

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting points, and crystal structures, are determined through various analytical techniques. The synthesis and crystal structure analysis of specific benzenesulfonamide compounds provide valuable information on their physical characteristics, which are essential for understanding their behavior in different environments (Garagan et al., 2023).

Scientific Research Applications

Photodynamic Therapy and Photosensitizing Agents

Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown significant potential for photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment. The structural modification with benzenesulfonamide derivatives enhances these properties, underscoring the importance of such functional groups in developing effective PDT agents (Pişkin, Canpolat, & Öztürk, 2020).

Catalytic and Synthetic Applications

Benzenesulfonamide has been highlighted as a powerful Directed Metalation Group (DMG), with vast potential in arylsulfonamides using the Directed ortho Metalation (DoM) methodology. This review showcases the products of metalation and their applications in heterocyclic synthesis, indicating the significant role benzenesulfonamide derivatives play in facilitating complex organic reactions and synthesis pathways. Such insights suggest that compounds like 2-bromo-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide could be valuable intermediates or reagents in synthetic organic chemistry (Familoni, 2002).

Antifungal and Antimicrobial Activities

Novel sulfamoylbenzoates, including benzenesulfonamide derivatives, have shown significant antifungal activity against Malassezia furfur, suggesting their potential as leads for developing drug candidates against skin diseases caused by fungi, especially seborrheic dermatitis. This demonstrates the utility of benzenesulfonamide derivatives in medicinal chemistry for designing compounds with targeted biological activities (Trifonov et al., 2020).

properties

IUPAC Name

2-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c12-9-3-1-2-4-10(9)18(15,16)13-7-11(14)5-6-17-8-11/h1-4,13-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZGRQWTNSGRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNS(=O)(=O)C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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